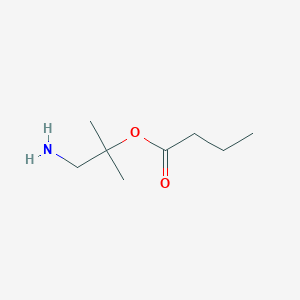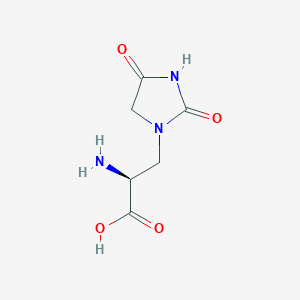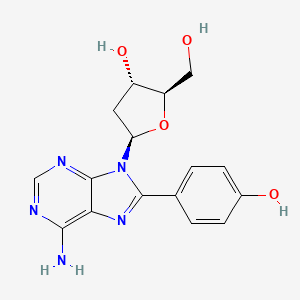![molecular formula C8H6ClN3O B12935496 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B12935496.png)
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde is a chemical compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The presence of a chlorine atom and an aldehyde group in its structure makes it a versatile intermediate for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazine ring, followed by chlorination and aldehyde formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid.
Reduction: 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The chlorine atom and aldehyde group may play crucial roles in binding to these targets and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid
- 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanol
- 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid
Uniqueness
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C8H6ClN3O |
|---|---|
Molekulargewicht |
195.60 g/mol |
IUPAC-Name |
2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde |
InChI |
InChI=1S/C8H6ClN3O/c9-8-7-2-1-6(3-4-13)12(7)11-5-10-8/h1-2,4-5H,3H2 |
InChI-Schlüssel |
JAGJWFCBEXYYMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C(=C1)C(=NC=N2)Cl)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-7-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one](/img/structure/B12935422.png)








![Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12935478.png)

![tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12935486.png)

